molecular formula C11H11ClFNO B12241390 2-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B12241390
M. Wt: 227.66 g/mol
InChI Key: ZFJOPGWFOXCTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and a prop-2-en-1-yl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and acryloyl chloride.

    Reaction: The 2-chloro-6-fluoroaniline is reacted with acryloyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.

    Purification: Implementing industrial purification methods like distillation, crystallization, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation Products: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction Products: Formation of amines or alcohols.

    Substitution Products: Formation of new compounds with different substituents on the phenyl ring.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-6-fluorophenyl)-N-methylacetamide: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.

    2-(2-chloro-6-fluorophenyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a prop-2-en-1-yl group.

    2-(2-chloro-6-fluorophenyl)-N-(prop-2-yn-1-yl)acetamide: Similar structure but with a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(prop-2-en-1-yl)acetamide is unique due to the presence of the prop-2-en-1-yl group, which can impart different chemical and biological properties compared to its analogs

Properties

Molecular Formula

C11H11ClFNO

Molecular Weight

227.66 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-prop-2-enylacetamide

InChI

InChI=1S/C11H11ClFNO/c1-2-6-14-11(15)7-8-9(12)4-3-5-10(8)13/h2-5H,1,6-7H2,(H,14,15)

InChI Key

ZFJOPGWFOXCTSO-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CC1=C(C=CC=C1Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.